1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(15-24(22,23)17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRRLANVTVHTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone typically involves the following steps:
Formation of 4-Phenylpiperazine: This can be achieved by reacting piperazine with bromobenzene under reflux conditions in the presence of a base such as potassium carbonate.
Sulfonylation: The 4-phenylpiperazine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
Acylation: Finally, the compound is acylated using ethanoyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. A study demonstrated its effectiveness in reducing depressive symptoms in animal models, suggesting a potential for developing new antidepressants based on this structure .
Antipsychotic Properties
The compound's structure suggests it may interact with dopamine receptors, which is crucial for antipsychotic activity. A comparative analysis of piperazine derivatives revealed that modifications to the piperazine ring can enhance receptor affinity and selectivity, leading to improved therapeutic profiles for treating schizophrenia .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of piperazine derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, presenting a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antidepressant Effects | Demonstrated significant reduction in depression-like behavior in mice after administration of the compound. |
| Johnson et al. (2024) | Antipsychotic Activity | Showed that the compound effectively reduced psychotic symptoms in rodent models, with minimal side effects compared to traditional antipsychotics. |
| Lee et al. (2025) | Neuroprotection | Found that the compound significantly decreased neuronal death in vitro under oxidative stress conditions. |
Mechanism of Action
The mechanism by which 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone exerts its effects involves interaction with various molecular targets:
Receptor Binding: The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily differing in substituents on the phenylsulfonyl or piperazinyl groups. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Physicochemical Properties
Biological Activity
1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 302.39 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Cytotoxicity: Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest in a p53-independent manner .
- Cell Cycle Analysis: Flow cytometry analyses revealed that treatment with this compound leads to significant increases in the G0/G1 and G2/M phases of the cell cycle, indicating potential mechanisms for halting proliferation in cancer cells .
Cytotoxic Activity
The cytotoxic potential of this compound has been quantitatively assessed through IC50 values, which indicate the concentration required to inhibit 50% of cell viability. The following table summarizes these findings:
Case Studies
- Study on Apoptosis Induction : In a controlled study, the compound was shown to induce apoptosis in both wild-type and mutant p53 cell lines. This was assessed through annexin V staining and flow cytometry, demonstrating a concentration-dependent increase in apoptotic cells .
- Anticonvulsant Activity : A related study investigated derivatives of phenylpiperazine compounds for anticonvulsant properties. While not directly linked to this compound, these findings suggest that modifications in piperazine derivatives can influence biological activity significantly .
- Structure–Activity Relationship (SAR) : The biological activity of compounds containing the phenylpiperazine moiety was analyzed, revealing that specific substitutions on the phenyl ring can enhance anticancer activity. Notably, compounds with a para-substituted phenyl group exhibited improved efficacy compared to meta or ortho substitutions .
Q & A
What are the established synthetic methodologies for preparing 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone, and how can reaction parameters be optimized to enhance yield?
The synthesis typically involves coupling reactions between piperazine and sulfonyl precursors. For β-ketosulfone derivatives, refluxing reactants (e.g., in ethanol) with acid catalysts, followed by crystallization, is effective. Optimization includes adjusting temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion. For example, derivatives like 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone achieved 92% yield under reflux conditions .
How can researchers address conflicting NMR spectral data during structural characterization of this compound?
Discrepancies in NMR data may arise from solvent effects or tautomerism. Using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) resolves splitting patterns, as seen in studies of analogous compounds where ¹H NMR in DMSO-d₆ revealed distinct proton environments . Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR further clarify assignments.
What crystallographic strategies are critical for determining the three-dimensional structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:
How should biological activity assays be designed to evaluate the pharmacological potential of this compound, considering its structural analogs?
Designs should include:
- In vitro assays : Anti-inflammatory (COX-2 inhibition), antimicrobial (MIC assays).
- Controls : Positive (e.g., indomethacin) and negative controls.
- Dose-response : 0.1–100 μM range.
Analogous sulfonyl compounds showed enhanced antimicrobial activity with single sulfonyl groups compared to bis-sulfonyl derivatives .
What analytical approaches are recommended to resolve discrepancies in reported biological activity data across studies?
- Meta-analysis : Compare data under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Statistical validation : ANOVA with post-hoc tests.
- Replication : Fixed cell lines/passage numbers. For example, IC₅₀ variations may stem from assay differences (MTT vs. resazurin) .
How do structural modifications at the phenylsulfonyl moiety influence the compound’s reactivity and pharmacological profile?
- Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, facilitating nucleophilic substitutions.
- Pharmacological impact : 4-Bromophenyl derivatives exhibit superior anticancer activity (IC₅₀ = 12 μM) due to improved target binding and metabolic stability .
What computational methods complement experimental data in predicting the compound’s physicochemical properties?
While not directly covered in evidence, methodologies like DFT calculations (bond lengths/angles) or molecular docking (protein-ligand interactions) are commonly paired with crystallographic data (e.g., bond lengths: C—S = 1.764 Å ) to validate predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
